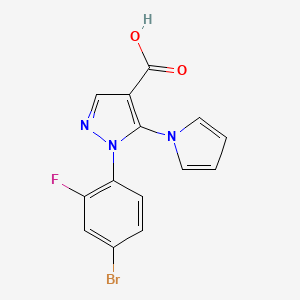

1-(4-bromo-2-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid

CAS No.: 1224155-10-5

Cat. No.: VC3383391

Molecular Formula: C14H9BrFN3O2

Molecular Weight: 350.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1224155-10-5 |

|---|---|

| Molecular Formula | C14H9BrFN3O2 |

| Molecular Weight | 350.14 g/mol |

| IUPAC Name | 1-(4-bromo-2-fluorophenyl)-5-pyrrol-1-ylpyrazole-4-carboxylic acid |

| Standard InChI | InChI=1S/C14H9BrFN3O2/c15-9-3-4-12(11(16)7-9)19-13(18-5-1-2-6-18)10(8-17-19)14(20)21/h1-8H,(H,20,21) |

| Standard InChI Key | SKKDDAVRLMTWBC-UHFFFAOYSA-N |

| SMILES | C1=CN(C=C1)C2=C(C=NN2C3=C(C=C(C=C3)Br)F)C(=O)O |

| Canonical SMILES | C1=CN(C=C1)C2=C(C=NN2C3=C(C=C(C=C3)Br)F)C(=O)O |

Introduction

Chemical Structure and Properties

Structural Features

1-(4-bromo-2-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid contains a central pyrazole ring with multiple functional groups attached at specific positions. The pyrazole nucleus is a five-membered heterocyclic ring containing two adjacent nitrogen atoms. The compound's structure features a 4-bromo-2-fluorophenyl group attached to one of the nitrogen atoms of the pyrazole ring, a pyrrol-1-yl substituent at the 5-position, and a carboxylic acid group at the 4-position of the pyrazole core.

This specific arrangement of substituents gives the molecule unique chemical reactivity and potential biological activity. The presence of halogen atoms (bromine and fluorine) on the phenyl ring likely enhances the compound's lipophilicity and membrane permeability, which are important considerations for pharmaceutical applications. The carboxylic acid moiety provides a site for potential derivatization and hydrogen bonding interactions.

Physical and Chemical Properties

The compound is characterized by the following properties based on computational and experimental data:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₉BrFN₃O₂ | |

| Molecular Weight | 350.14 g/mol | |

| CAS Registry Number | 1224155-10-5 | |

| Creation Date (PubChem) | April 25, 2011 | |

| Last Modified (PubChem) | February 15, 2025 |

-

The carboxylic acid group (-COOH) provides acidic properties and hydrogen bonding capabilities

-

The pyrazole ring confers aromatic character and specific electronic distribution

-

The halogenated phenyl ring contributes to the compound's hydrophobicity

-

The pyrrolyl substituent adds additional aromatic character to the molecule

Nomenclature and Identifiers

The compound is identified by various systematic names and catalog identifiers in chemical databases and commercial sources:

| Identifier Type | Value |

|---|---|

| Primary Name | 1-(4-bromo-2-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid |

| Alternative Name | 1-(4-bromo-2-fluorophenyl)-5-pyrrol-1-ylpyrazole-4-carboxylic acid |

| CAS Number | 1224155-10-5 |

| MDL Number | MFCD16630633 |

| Commercial Identifiers | BBL032697, STK933405, AKOS005663426, NS-05638, CS-0270797, EN300-303247, G25054 |

These multiple identifiers reflect the compound's presence in various chemical databases and commercial catalogs, facilitating its identification and procurement for research purposes .

Synthesis Approaches

Condensation Reactions

One of the most common approaches involves the condensation reaction between hydrazines and 1,3-diketones. Katritzky and colleagues demonstrated the synthesis of 1-methyl(aryl)-3-phenyl-5-alkyl(aryl)pyrazoles through regioselective condensation of α-benzotriazolylenones with methyl and phenylhydrazines . This method could potentially be adapted for synthesizing our target compound by using appropriately substituted starting materials.

Cycloaddition Reactions

Another significant approach involves 1,3-dipolar cycloaddition reactions of diazocarbonyl compounds. He et al. investigated the action of ethyl α-diazoacetate on phenylpropargyl in triethylamine with zinc triflate as a catalyst, yielding the corresponding pyrazole in good yield (89%) . This approach offers advantages including simple reaction conditions, straightforward procedures, and good yields.

Gioiello and colleagues described a facile one-pot procedure specifically for synthesizing pyrazole-5-carboxylates by 1,3-dipolar cycloaddition of ethyl diazoacetate . This method could be particularly relevant for synthesizing carboxylic acid-containing pyrazoles like our target compound.

Multicomponent Approaches

Multicomponent reactions represent another synthetic strategy for constructing complex pyrazole derivatives. These approaches typically involve the simultaneous reaction of three or more starting materials to form the pyrazole core with various substituents in a single operation . Such methods offer advantages in terms of efficiency, atom economy, and reduced waste generation.

| Supplier | Catalog Information | Additional Details |

|---|---|---|

| Amerigo Scientific | Catalog Number: FC01170399BIO Mfr. No.: FB135723 | Available for research use; pricing available upon inquiry |

| Accel Chemistry | Catalog ID: SY212417 | For R&D use only; Pricing is available upon request (POA) |

Related Compounds

Several structurally related compounds are also commercially available, which may be of interest for comparative studies:

-

Various substituted isoquinoline-4-carboxylic acids (available from Accel Chemistry)

-

Indole carboxylic acid derivatives (available from Accel Chemistry)

These related compounds could be valuable for establishing structure-activity relationships or as synthetic precursors for further derivatization of the target compound.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume